WH-4-023

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Solubility Data of WH-4-023

The following table consolidates the key physical and solubility information for WH-4-023 from various chemical suppliers.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 568.67 g/mol | [1] [2] [3] |

| DMSO Solubility | ~56.9 - 100 mg/mL (~ 100 mM) | [2] [3] |

| Ethanol Solubility | ≥ 2.42 - 6 mg/mL (with gentle warming and sonication) | [2] [4] |

| Aqueous Solubility | Insoluble or slightly soluble in water (< 1 mg/mL) | [2] [4] |

| Storage Condition | Desiccate at -20°C | [2] [3] |

Experimental Protocols and Handling

For reliable experimental results, proper preparation and handling of this compound are crucial. Here are the recommended protocols:

Stock Solution Preparation

- General Protocol: To prepare a 10 mM stock solution, dissolve 5.69 mg of this compound in 1 mL of pure DMSO [2] [4].

- Techniques for Higher Concentrations: If you need a higher concentration, you can warm the tube at 37°C for 10 minutes and/or use a brief ultrasonic bath treatment to aid dissolution [2].

- Storage: It is not recommended to store the compound in solution for long periods. Aliquot and use freshly prepared stock solutions when possible. For long-term storage, keep the powder desiccated at -20°C [2].

Solubility Assessment Protocol

For precise quantification of solubility, a Nuclear Magnetic Resonance (NMR) method can be employed. The workflow below outlines the key steps in this procedure.

Diagram of the NMR-based solubility assessment workflow. Adapted from [5].

Key Steps Explained:

- Sample Preparation: The compound is dissolved in DMSO-d6 at a high concentration (e.g., 100 mM) and stored to ensure complete dissolution and stability [5].

- NMR Analysis: The sample is diluted and analyzed using 1H NMR spectroscopy. The use of a cryoprobe enhances sensitivity [5].

- Quantification: Concentration is determined by integrating NMR peaks and comparing them to an electronic reference (ERETIC2) based on the PULCON method, which uses an internal standard like isoleucine for absolute quantification. The experimental error is typically around 50 µM [5].

Key Considerations for Researchers

- Solvent Choice: DMSO is the preferred solvent for this compound due to its high dissolving power for both polar and non-polar compounds, making it ideal for stock solutions in biological screening [6].

- Solution Stability: While stock solutions can be stored for months at -20°C, freeze-thaw cycles should be minimized. For the most consistent results in sensitive assays, using freshly prepared solutions is advisable [2] [5].

- In Vitro Assays: When adding DMSO stock solutions to aqueous cell culture media, be aware that the final DMSO concentration should typically be kept low (e.g., below 0.1-0.5%) to avoid cytotoxic effects [6].

References

- 1. This compound | Src inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound - Potent Lck/Src Kinase Inhibitor [apexbt.com]

- 3. This compound | Src Family Kinase Inhibitors [rndsystems.com]

- 4. This compound | Src [targetmol.com]

- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

WH-4-023 SIK inhibitor mechanism

WH-4-023 SIK Inhibition Profile

| Kinase Target | IC₅₀ (nM) | Selectivity Note |

|---|---|---|

| SIK1 | 10 | Part of the AMPK family; roles in metabolism, vascular remodeling [1] [2] [3] |

| SIK2 | 22 | Higher expression in immune cells; potential target for anti-inflammatory therapy [1] [2] [3] |

| SIK3 | 60 | Involved in immune and inflammatory responses; inhibition boosts IL-10 [1] [2] [3] |

Mechanism of Action and Signaling Pathways

This compound is an ATP-competitive inhibitor, meaning it binds to the kinase's ATP-binding pocket to prevent phosphorylation and subsequent activation of downstream signaling cascades [1] [4].

Its action on SIKs is particularly significant in regulating macrophage function. Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of transcription coactivators (CRTCs), which subsequently pair with CREB to drive the expression of anti-inflammatory genes, most notably IL-10. Concurrently, this process suppresses the production of pro-inflammatory cytokines [3] [5]. The following diagram illustrates this core signaling pathway.

This compound inhibits SIK, leading to CRTC activation and increased anti-inflammatory gene expression.

Key Experimental Protocols

To help you potentially replicate or understand the foundational data, here are the methodologies for key experiments cited in the sources.

Kinase Assay (Lck HTRF Assay) [3] [6]

This assay measures the direct inhibition of kinase activity.

- Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that detects phosphorylation of a biotinylated peptide substrate.

- Key Reagents:

- Enzyme: GST-tagged Lck kinase domain (225-509 aa), 250 pM final concentration.

- Substrate: Biotinylated gastrin peptide, 1.2 µM final concentration.

- ATP: 0.5 µM final concentration (near its Km).

- Test Compound: this compound in a dose-response series.

- Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.

- Detection: The reaction is stopped with a detection buffer containing streptavidin-allophycocyanin (SA-APC) and europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY). Phosphorylation is quantified by the FRET signal between Eu (donor) and APC (acceptor) upon excitation at 320 nm.

Cell-Based Assay (Macrophage Cytokine Modulation) [3]

This assay demonstrates the functional consequence of SIK inhibition in a cellular system.

- Cell Line: Macrophages.

- Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response.

- Treatment: this compound, typically at 1 µM concentration.

- Readouts:

- Increased Production: Measurement of IL-10 in the supernatant via ELISA.

- Suppressed Production: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.

- Key Finding: this compound potently increases LPS-stimulated IL-10 production while greatly suppressing pro-inflammatory cytokine secretion.

Research Applications and Selectivity

Beyond its use as a chemical probe to study SIK biology, this compound has been utilized in specific research models:

- Naive Human Pluripotent Stem Cell Culture: It is used in combination with other inhibitors (PD 0325901, CHIR 99021) to support the self-renewal of naive human embryonic stem cells by modulating signaling pathways [2] [7].

- Selectivity Considerations: While potent against SIKs and Src kinases with a threonine gatekeeper, this compound exhibits >300-fold selectivity against kinases like p38α and KDR (VEGFR2). It also shows selectivity over other members of the AMPK-related kinase subfamily, which have larger hydrophobic residues (Met or Leu) at their gatekeeper position [8] [2] [3].

References

- 1. Advanced modeling of salt-inducible kinase (SIK) inhibitors ... [nature.com]

- 2. This compound | Src Family Kinase Inhibitors [rndsystems.com]

- 3. This compound - Potent Lck/Src Kinase Inhibitor [apexbt.com]

- 4. What are SIK inhibitors and how do they work? [synapse.patsnap.com]

- 5. Salt Inducible Kinase Signaling Networks: Implications for ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound (Synonyms: Dual LCK/SRC inhibitor) [medchemexpress.com]

- 7. This compound | Src family kinase inhibitor [focusbiomolecules.com]

- 8. This compound | Src inhibitor | Mechanism | Concentration [selleckchem.com]

Chemical and Biological Profile of WH-4-023

WH-4-023 is recognized in scientific research as a potent and selective small-molecule inhibitor, primarily targeting the Lck and Src tyrosine kinases [1] [2] [3].

Basic Chemical Properties

| Property | Specification |

|---|---|

| CAS Number | 837422-57-8 [1] [2] [4] |

| Molecular Formula | C₃₂H₃₆N₆O₄ [1] [2] [4] |

| Molecular Weight | 568.67 g/mol [1] [2] [4] |

| Physical Form | Solid, Powder [1] [2] |

| Purity | >98% [5] [4] |

| Storage | Desiccate at -20°C [1] [2] |

Solubility

- DMSO: ≥ 46.8 mg/mL (82.30 mM) [2]. Other sources note ≥ 56.9 mg/mL or 25 mg/mL (43.96 mM) [1] [4].

- Ethanol: ≥ 2.42 mg/mL (with gentle warming and ultrasonication) [1].

- Water: Insoluble [1].

Biological Activity & Selectivity Data

This compound exhibits high potency against its primary targets and demonstrates significant selectivity [2] [5].

Inhibitory Concentration (IC₅₀) Values

| Target Kinase / Protein | IC₅₀ Value | Citation |

|---|---|---|

| Lck | 2 nM | [1] [2] [5] |

| Src | 6 nM | [1] [2] [5] |

| SIK1 (Salt-Inducible Kinase 1) | 10 nM | [1] [2] |

| SIK2 (Salt-Inducible Kinase 2) | 22 nM | [1] [2] |

| SIK3 (Salt-Inducible Kinase 3) | 60 nM | [1] [2] |

Selectivity Notes:

- This compound shows >300-fold selectivity against kinases p38α and KDR (VEGFR2), highlighting its specificity [2] [3] [5].

- It inhibits other kinases with a threonine residue at the gatekeeper site, such as FGF receptors, Ephrin receptors, Yes, and BTK [1] [2].

- It does not inhibit other members of the AMPK-related kinase subfamily, which have a methionine or leucine at the gatekeeper site [1] [2].

Detailed Experimental Protocols

The following protocols are adapted from the cited research literature.

Kinase Assay for Lck Inhibition [1]

This section describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine this compound's activity against Lck.

Diagram of the Lck kinase HTRF assay workflow.

- Reaction Buffer Preparation: 50 mM HEPES (pH 7.5), 2 mM DTT, 5 mM MnCl₂, 20 mM MgCl₂, 50 mM NaCl, 0.05% BSA [1].

- Assay Setup: In the buffer, combine 250 pM Lck, 1.2 µM biotinylated substrate peptide (gastrin), and 0.5 µM ATP. This compound is added at varying concentrations to determine inhibition [1].

- Reaction Quenching: After incubation, stop the reaction by adding 160 µL of a detection reagent containing 50 mM Tris (pH 7.5), 3 mM EDTA, 100 mM NaCl, 0.05% BSA, and 0.1% Tween-20 [1].

- Detection: Add streptavidin-allophycocyanin (final concentration 0.4 µg/mL) and an anti-phosphotyrosine antibody (final concentration 0.025 nM) to the quenched reaction [1].

- Measurement: Read the assay plate using a fluorometer with excitation at 320 nm and emission measured at 615 nm and 655 nm. The ratio of emissions is used to calculate kinase activity [1].

Cell-Based Assay in Naive Human Pluripotent Cells [1]

This protocol outlines the use of this compound in maintaining naive human pluripotent stem cells.

- Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). For better solubility, warm the tube at 37°C and use brief ultrasonication [1] [2].

- Cell Culture: Maintain naive human pluripotent cells in their appropriate culture medium.

- Treatment: Add this compound to the culture medium at a working concentration of 1 µM [1].

- Observation: The addition of this compound, in combination with other inhibitors (PD 0325901, CHIR 99021, SB 590885), supports the self-renewal of naive cells. Withdrawal of this compound leads to changes in cell morphology and a decrease in pluripotency marker (OCT4) reporter activity [1].

Known Mechanisms & Functional Effects

This compound has a dual mechanism of action related to its two main kinase target families:

- Lck/Src Inhibition: Lck and Src are cytoplasmic tyrosine kinases critical for signaling in immune cells like T cells and Natural Killer (NK) cells [1] [2]. Inhibiting these kinases can modulate immune responses.

- SIK Inhibition and Anti-inflammatory Effects: Salt-inducible kinases (SIKs) restrict the formation of regulatory macrophages. Inhibiting SIKs with this compound stimulates the production of the anti-inflammatory cytokine IL-10 and greatly suppresses the secretion of pro-inflammatory cytokines in response to stimuli like LPS [1] [2].

Overview of this compound's primary mechanisms and downstream effects.

Practical Application Notes

- Solution Preparation: For higher concentrations, warm the DMSO stock solution at 37°C for 10 minutes and/or use an ultrasonic bath [1] [2].

- Solution Stability: Stock solutions in DMSO should be sealed and stored at -20°C or below. For best results, prepare and use solutions on the same day, though they may be stored for several months at -20°C [1] [2].

- Handling: Before opening, allow the vial to reach room temperature after removing it from the freezer to prevent condensation [2].

References

- 1. APExBIO - WH - 4 - 023 | Lck / Src inhibitor, potent and selective|CAS#... [apexbt.com]

- 2. - WH - 4 | CAS:837422-57-8 | 023 / Lck ... | Manufacturer BioCrick Src [biocrick.com]

- 3. - WH - 4 (Dual 023 / LCK inhibitor) | CAS 837422-57-8 | AbMole... SRC [abmole.com]

- 4. - WH - 4 , MedChemExpress 50 mg:Chemicals, Quantity: 50 mg 023 [fishersci.co.uk]

- 5. Tocris Bioscience WH - 4 - 023 10mg:Enzymes and... | Fisher Scientific [fishersci.com]

KIN112 as WH-4-023: A Kinase Inhibitor

The primary alternative name for KIN112 is WH-4-023, a potent and orally active small-molecule inhibitor [1] [2].

- Primary Targets: It is a dual Lck/Src inhibitor with IC₅₀ values of 2 nM and 6 nM, respectively, in cell-free assays [1].

- Secondary Targets: It also potently inhibits the Salt-Inducible Kinase (SIK) family, with IC₅₀ values of 10 nM (SIK1), 22 nM (SIK2), and 60 nM (SIK3) [1].

- Selectivity: It demonstrates high selectivity, showing >300-fold selectivity against kinases like p38α and KDR [1].

- Key Identifiers:

The table below summarizes the anti-proliferative activity (IC₅₀ values) of this compound across a panel of human cancer cell lines [1].

| Cell Line | Cancer Type / Description | IC₅₀ (μM) |

|---|---|---|

| LAMA-84 | Chronic Myelogenous Leukemia | 0.0000038 |

| EoL-1-cell | Eosinophilic Leukemia | 0.0000095 |

| MEG-01 | Megakaryoblastic Leukemia | 0.0000163 |

| CTV-1 | Acute Myeloid Leukemia | 0.0000318 |

| K-562 | Chronic Myelogenous Leukemia | 0.0001617 |

| BV-173 | Acute Lymphoblastic Leukemia | 0.0005143 |

| A704 | Renal Adenocarcinoma | 0.001268 |

| NCI-SNU-16 | Gastric Carcinoma | 0.01572 |

| LC-2-ad | Lung Adenocarcinoma | 0.02033 |

| A498 | Renal Carcinoma | 0.18945 |

Experimental Protocol for Cell Viability Assay

The quantitative data in the table above was typically generated using standardized cell viability assays. Below is a general methodology for such an experiment, based on common practices [1] [3].

- 1. Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 μL of appropriate culture medium. Incubate overnight to allow cells to adhere and resume normal growth [3].

- 2. Compound Treatment: Prepare a serial dilution of this compound (e.g., from a 10 mM stock in DMSO). Add the compound to the cells at the desired concentration range. Include a negative control (e.g., medium with same concentration of DMSO) [3].

- 3. Incubation: Incubate the treated cells for a defined period, typically 72 hours, in a standard cell culture incubator (37°C, 5% CO₂) [1].

- 4. Viability Measurement: After incubation, add 10 μL of a cell counting kit (CCK-8) solution to each well. The CCK-8 reagent contains WST-8, which is reduced by cellular dehydrogenases to an orange-colored formazan product. Continue incubation for 1-4 hours [3].

- 5. Data Acquisition and Analysis: Measure the absorbance of the formazan product at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using appropriate non-linear regression analysis [3].

This compound (KIN112) Mechanism and Signaling Pathway

This compound functions as a type I or type II ATP-competitive kinase inhibitor, binding to the hinge region of the kinase domain to block its activity [4]. The diagram below illustrates its core mechanism and downstream signaling effects.

This diagram shows this compound (KIN112) inhibits SRC/LCK and SIK kinases, disrupting cancer cell proliferation and survival pathways [1] [4].

Important Note on a Homonym Compound (YX-112)

It is crucial to distinguish this compound from a different, recently developed compound also referred to as YX-112 [3].

- YX-112 is not a kinase inhibitor but a PROTAC (Proteolysis Targeting Chimera) molecule derived from the natural product Celastrol [3].

- Its mechanism of action is entirely different: it is designed to recruit an E3 ubiquitin ligase to specific target proteins, leading to their degradation by the proteasome. For YX-112, the primary targets identified are CHEK1 and PIK3R2 proteins [3].

- It shows potent anti-proliferative activity against triple-negative breast cancer MDA-MB-231 cells, with an IC₅₀ of 0.32 ± 0.04 μM [3].

Conclusion

- The main compound is the kinase inhibitor This compound (KIN001-112).

- A distinct, novel PROTAC degrader named YX-112 also exists.

References

Comprehensive Application Notes and Protocols for WH-4-023 in Naive Human Embryonic Stem Cell Culture

Introduction to WH-4-023 and Its Role in Naive Pluripotency

This compound is a potent and selective small molecule inhibitor that has emerged as a valuable tool in the study and maintenance of naive human embryonic stem cells (hESCs). As a kinase inhibitor with specificity for Lck and Src family kinases, it exhibits half-maximal inhibitory concentration (IC50) values of 2 nM and 6 nM, respectively [1]. Additionally, this compound demonstrates potent activity against salt-inducible kinases (SIKs), with IC50 values of 10, 22, and 60 nM for SIK1, SIK2, and SIK3 respectively [1]. This multi-target inhibition profile positions this compound as a key component in defined culture systems for maintaining the naive pluripotent state, which closely resembles the pre-implantation epiblast in human development.

The pursuit of robust feeder-free culture systems for naive hESCs has been a significant challenge in stem cell biology. While fibroblast feeders have traditionally been essential for maintaining naive pluripotency, they introduce experimental variability and complicate mechanistic studies [2]. This compound was identified through high-throughput chemical screening as a compound that facilitates the establishment and maintenance of feeder-independent naive embryonic (FINE) stem cells [2]. This breakthrough has enabled more reproducible studies of human naive pluripotency and provided technical advantages including enhanced genomic stability and increased amenability to transfection compared to feeder-dependent systems.

Mechanism of Action

Primary Kinase Inhibition Targets

This compound exerts its effects through selective inhibition of specific kinase families that play crucial roles in signaling pathways governing pluripotency and differentiation. The compound's high specificity for particular kinases with a Thr residue at the gatekeeper site explains its unique activity profile while minimizing off-target effects [3].

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 Value | Cellular Function | Role in Naive Pluripotency |

|---|---|---|---|

| Lck | 2 nM | Lymphocyte signaling | Modulates immune-related pathways in hESCs |

| Src | 6 nM | Tyrosine kinase signaling | Regulates cell-matrix interactions and self-renewal |

| SIK1 | 10 nM | Salt-inducible kinase | Controls CRTC phosphorylation and macrophage polarization |

| SIK2 | 22 nM | Salt-inducible kinase | Metabolic regulation and lineage specification |

| SIK3 | 60 nM | Salt-inducible kinase | Influences developmental signaling pathways |

The Src family kinases inhibited by this compound are particularly important in the context of feeder-free culture systems. Research has shown that inhibitors targeting Bcr-Abl/Src kinases, such as dasatinib, can attenuate the collapse of naive pluripotency upon feeder withdrawal [2]. This compound appears to function similarly, providing necessary signaling modulation to maintain the naive state in the absence of feeder cells. Additionally, the inhibition of SIK kinases affects the phosphorylation of CRTC3 (CREB regulated transcription coactivator 3), which plays a role in controlling the interconversion between classically activated and regulatory macrophages, potentially influencing the inflammatory milieu in culture systems [1] [3].

Signaling Pathway Modulation in Naive Pluripotency

The maintenance of naive pluripotency requires precise balance of multiple signaling pathways. This compound contributes to this balance through its effects on key signaling networks that will be visualized in the following diagram:

This compound's inhibition of Lck and Src kinases directly supports the maintenance of naive pluripotency markers, while its effect on SIK kinases influences the cellular environment through modulation of inflammatory pathways. The combined activity results in enhanced expression of naive-specific factors and LTR7Y activity, an endogenous retroviral element that serves as a specific marker for the naive pluripotent state [2]. This coordinated regulation of multiple pathways creates a favorable signaling environment for maintaining hESCs in a pre-implantation-like state, characterized by distinct transcription factor expression, metabolic preferences, and transposon expression profiles compared to primed pluripotent states.

Biological Effects in Naive hESC Culture Systems

The implementation of this compound in naive hESC culture systems produces several characteristic biological outcomes that distinguish it from other kinase inhibitors:

Enhanced Genomic Stability: Feeder-independent naive hESC cultures maintained with this compound show extended periods of genomic stability compared to feeder-dependent systems, an essential characteristic for both research and potential clinical applications [2].

Improved Transfection Efficiency: The defined culture conditions enabled by this compound increase cellular amenability to exogenous DNA uptake, facilitating genetic manipulation and experimental investigation [2].

Distinct Molecular Signature: Naive hESCs maintained with this compound exhibit expression profiles resembling the 8-cell-to-morula stage of human development, with specific activation of LTR7Y-driven transcription and expression of naive-specific factors such as KLF4, KLF5, and nuclear TFE3 [2].

Metabolic Shifts: Similar to other naive pluripotency culture systems, this compound-supported cultures demonstrate a preference for glycolytic metabolism over oxidative phosphorylation, consistent with the metabolic characteristics of pre-implantation embryos [4].

Application Protocols

Feeder-Free Naive hESC Culture with this compound

The following protocol describes the establishment and maintenance of feeder-independent naive human embryonic stem cells using this compound as a key component of the culture system:

3.1.1 Materials and Reagents

- Basal Medium: 4iLA medium [2] or other defined naive pluripotency medium

- Small Molecule Inhibitors:

- Matrix: Reduced-growth factor Matrigel or equivalent extracellular matrix

- Cells: Naive hESCs previously established in feeder-dependent conditions or directly from human pre-implantation embryos

3.1.2 Culture Establishment Procedure

Matrix Coating: Coat culture vessels with appropriate extracellular matrix according to manufacturer's instructions. Incubate at 37°C for at least 1 hour before cell seeding.

Medium Preparation: Prepare complete naive medium supplemented with:

- This compound at 1-2 μM final concentration

- PD0325901 at 1 μM final concentration

- CHIR99021 at 3 μM final concentration

- SB590885 at 1 μM final concentration [1]

Cell Passaging: Gently dissociate naive hESCs from feeder-dependent cultures using enzyme-free dissociation buffer. Collect cells and centrifuge at 200 × g for 3 minutes.

Cell Seeding: Resuspend cell pellet in complete naive medium containing this compound and seed onto matrix-coated vessels at appropriate density (typically 10,000-50,000 cells/cm²).

Culture Maintenance:

- Change medium daily with freshly prepared complete naive medium containing all inhibitors

- Passage cells every 5-7 days using mild enzymatic or mechanical dissociation

- Monitor morphology and marker expression regularly to confirm maintenance of naive state

The following workflow diagram illustrates the complete process for establishing feeder-independent naive hESCs using this compound:

Molecular Phenotyping and Quality Control

Regular assessment of naive marker expression is essential for validating the successful maintenance of naive pluripotency in this compound-supported cultures. The following procedures should be implemented:

3.2.1 Flow Cytometry for Naive Markers

- Analyze expression of surface markers specific to naive state (e.g., SSEA-4, CD7) monthly

- For reporter lines, monitor LTR7Y-driven fluorescence as a specific indicator of naive state maintenance [2]

- Compare fluorescence intensity to primed hESC controls to confirm naive identity

3.2.2 Immunofluorescence Staining

- Fix cells with 4% paraformaldehyde for 15 minutes at room temperature

- Permeabilize with 0.1% Triton X-100 if intracellular targets are analyzed

- Stain for key naive pluripotency transcription factors:

- NANOG (high expression expected)

- KLF4 (naive-specific expression pattern)

- TFE3 (nuclear localization expected in naive state)

- Counterstain with DAPI for nuclear visualization

3.2.3 Gene Expression Analysis

Table 2: Key Molecular Markers for Assessing Naive Pluripotency in this compound Cultures

| Marker Category | Specific Markers | Expected Expression in Naive State | Assessment Method |

|---|---|---|---|

| Core Pluripotency Factors | OCT4 (POU5F1), NANOG, SOX2 | High expression, distal enhancer usage | qRT-PCR, Immunostaining |

| Naive-Specific Transcription Factors | KLF4, KLF5, TFCP2L1, DPPA3, DPPA5 | Significantly upregulated | qRT-PCR, Western Blot |

| Transposons/ERV Elements | LTR7Y, LTR5_Hs, HERVK | Specific activation | Reporter assay, RNA-seq |

| Primed State Markers | SOX11, PRDM14, FGF2 | Downregulated | qRT-PCR |

| Metabolic Markers | Glycolytic enzymes | Upregulated | RNA-seq, Metabolic assays |

| Mitochondrial Function | TMRE staining | Low membrane potential | Flow cytometry |

3.2.4 Karyotypic Analysis

- Perform regular karyotyping (at least every 10 passages) to monitor genomic stability

- Use G-banding or higher-resolution methods such as SNP array or sequencing-based approaches

- Document any chromosomal abnormalities that may arise during long-term culture

Experimental Considerations and Troubleshooting

Solution Preparation and Storage

This compound Stock Solution Preparation:

- Prepare a 10 mM stock solution in high-quality DMSO

- Aliquot into single-use portions to avoid freeze-thaw cycles

- Store at -20°C protected from light for up to 6 months

- Avoid repeated warming to room temperature to maintain compound stability

Working Solution Considerations:

- Add this compound directly to pre-warmed culture medium immediately before use

- Ensure final DMSO concentration does not exceed 0.1% to avoid cytotoxicity

- Do not filter medium after adding this compound as it may bind to certain filter materials

Optimization and Titration

While the recommended concentration range for this compound is 1-2 μM, optimal concentration may vary between cell lines and culture conditions:

- Perform dose-response experiments (0.5-5 μM range) when establishing new cell lines

- Assess efficacy through monitoring naive marker expression (e.g., LTR7Y activity, NANOG levels)

- Evaluate toxicity through daily observation of morphology and assessment of apoptosis markers

- Consider potential batch-to-batch variability in compound activity

Appropriate Controls and Experimental Design

- Include DMSO vehicle controls at equivalent concentration to account for solvent effects

- Compare this compound activity to other Src inhibitors (e.g., dasatinib) when evaluating novel applications

- Implement regular assessment of pluripotency capacity through spontaneous differentiation assays

- When transitioning from feeder-dependent conditions, include parallel feeder-containing cultures as reference

Common Challenges and Solutions

Table 3: Troubleshooting Guide for this compound in Naive hESC Culture

| Problem | Potential Causes | Recommended Solutions |

|---|---|---|

| Poor cell attachment after seeding | Inadequate matrix coating | Increase matrix concentration; ensure proper coating duration |

| Rapid differentiation | Incomplete inhibitor coverage; old medium | Change medium daily; verify inhibitor stock concentrations |

| Reduced proliferation | Excessive inhibitor concentration | Titrate this compound concentration; assess batch potency |

| Loss of naive markers | Spontaneous priming; inhibitor instability | Verify all cocktail components; use fresh inhibitor stocks |

| Increased cell death | DMSO toxicity; improper dissociation | Ensure DMSO <0.1%; optimize passaging technique |

| Loss of LTR7Y reporter expression | Culture collapse; microbial contamination | Implement stricter sterile technique; validate naive state |

Summary

This compound represents a valuable tool for the maintenance of naive human pluripotent stem cells in defined, feeder-free culture systems. Its selective inhibition of Lck, Src, and salt-inducible kinases supports the unique signaling requirements of the naive state, enabling robust culture of hESCs that molecularly resemble the pre-implantation epiblast. The protocols outlined in this document provide a foundation for implementing this compound in naive pluripotency research, with specific guidance on culture conditions, quality assessment, and troubleshooting.

The application of this compound in combination with other selective inhibitors (PD0325901, CHIR99021, and SB590885) creates a defined system that supports the unique molecular and functional characteristics of naive hESCs, including their distinct transcriptome, metabolism, and developmental potential. This chemically controlled approach facilitates more reproducible studies of human naive pluripotency and provides a platform for exploring the fundamental mechanisms of early human development.

References

WH-4-023 in Naive hESC Culture: Application Protocol

The following section details the experimental use of WH-4-023 for maintaining human pluripotent stem cells in a naive state.

Background and Principle

- Objective: To establish and maintain naive pluripotency in human embryonic stem cells (hESCs), characterized by a distinct transcriptional and epigenetic state compared to conventional "primed" hESCs [1] [2].

- Role of this compound: this compound is a potent and selective inhibitor of the kinases Lck and Src [3] [4]. In combination with other inhibitors, it helps to maintain the self-renewal of naive hESCs by modulating key signaling pathways that support the "ground state" of pluripotency [3] [4].

Reagent Specifications

The table below outlines the key characteristics of this compound for experimental preparation.

| Property | Specification |

|---|---|

| Molecular Weight | 568.67 g/mol [3] [4] |

| Purity | >98% [3] [4] |

| Solubility | Soluble in DMSO [3] [4] |

| Stock Solution | 10 mM in DMSO (example: dissolve 5.69 mg in 1 mL DMSO) [4] |

| Storage | -20°C; protect from light [3] |

Complete Culture Formulation

The protocol for naive hESC culture requires a combination of small molecules. This compound is one component of the "4i" or similar cocktail.

| Component | Role / Target | Final Working Concentration |

|---|---|---|

| This compound | Lck / Src kinase inhibitor [3] [4] | ~1 µM |

| PD 0325901 | MEK inhibitor [2] | ~1 µM |

| CHIR 99021 | GSK-3 inhibitor [2] | ~3 µM |

| SB 590885 | BRAF inhibitor [4] | ~1 µM |

| Base Medium | Typically, N2B27 or other defined medium [1] | - |

Note: The exact concentrations, particularly for this compound, should be optimized for specific cell lines and conditions. The referenced study used a systematic screening approach to determine this combination [4].

Experimental Workflow

The general process for using this medium is as follows:

Key Signaling Pathways in Naive Pluripotency

The combination of inhibitors in this protocol targets specific signaling pathways to maintain the naive state, as illustrated below.

Critical Control Experiments and Validation

When establishing this protocol, include the following controls and validation assays to confirm the successful maintenance of naive pluripotency.

| Assay Type | Expected Outcome in Naive State |

|---|---|

| Immunofluorescence | Positive for naive markers (e.g., KLF4, TFCP2L1); Low for primed markers (e.g., FGF5) [1]. |

| Colony Morphology | Dome-shaped, compact colonies (distinct from flat colonies of primed hESCs) [1]. |

| qPCR Analysis | Upregulation of naive-specific transcription factors (e.g., DPPA3, KLF17) [4]. |

| Alkaline Phosphatase Staining | Strong positive activity [1]. |

Key Considerations for Researchers

- Species Specificity: This protocol is designed for human ESCs. Mouse ESCs typically use a different "2i" or "2i/LIF" system [1] [2].

- Critical Nature of Combination: this compound is not typically used alone for self-renewal. Its efficacy depends on the combined inhibition of MEK, BRAF, and GSK-3 [4].

- Mycoplasma Testing: Ensure all culture reagents, especially serum-free media, are routinely tested for mycoplasma contamination.

References

WH-4-023 Lck kinase assay protocol

WH-4-023 at a Glance

Table 1: Key Profiling Data for this compound

| Aspect | Details |

|---|---|

| Primary Target & Role | Potent and selective dual Lck/Src inhibitor [1] [2] [3] |

| IC50 (Cell-Free Assays) | Lck: 2 nM; Src: 6 nM [1] [2] [3] |

| Other Key Targets | SIK1 (IC50: 10 nM), SIK2 (IC50: 22 nM), SIK3 (IC50: 60 nM) [1] [2] |

| Selectivity | >300-fold selective against p38α and KDR [1] [3] |

| Molecular Weight | 568.67 [1] [2] [3] |

| CAS Number | 837422-57-8 [2] [3] |

Table 2: Cellular Growth Inhibition (Selected Cell Lines) [1] This table shows a sample of the over 50 cell lines screened. The full dataset is available in the source material.

| Cell Line | Origin | Growth Inhibition IC50 (μM) |

|---|---|---|

| LAMA-84 | Human Chronic Myelogenous Leukemia | 0.0000038 |

| EoL-1-cell | Human Leukemia | 0.0000095 |

| K-562 | Human Chronic Myelogenous Leukemia | 0.0001617 |

| BV-173 | Human Chronic Myelogenous Leukemia | 0.0005143 |

| A704 | Human Renal Adenocarcinoma | 0.001268 |

Lck Kinase Assay Protocol

This detailed protocol is adapted from the methodology used in the original research to characterize this compound [2] [3].

Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay that measures the ATP-dependent phosphorylation of a biotinylated peptide substrate by the Lck kinase domain.

Key Reagents:

- Enzyme: GST-tagged Lck kinase domain (amino acids 225-509), 250 pM final concentration.

- Substrate: Biotinylated gastrin peptide, 1.2 μM final concentration.

- Cofactor: ATP, 0.5 μM final concentration (near its apparent Km of 0.6 μM).

- Test Compound: this compound in DMSO.

- Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.

- Detection Reagents:

- Streptavidin-Allophycocyanin (SA-APC): Final concentration 0.4 μg/mL.

- Europium-labeled Anti-Phosphotyrosine Antibody (Eu-anti-PY): Final concentration 0.025 nM.

- Detection Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween-20.

Procedure:

- Reaction Setup: In a reaction plate, combine the assay buffer, ATP, biotinylated gastrin substrate, and the Lck enzyme.

- Inhibition: Add this compound (or DMSO as a vehicle control) to initiate the reaction.

- Incubation: Allow the kinase reaction to proceed for a suitable period (exact duration not specified in sources).

- Termination & Detection: Quench the reaction by adding 160 μL of detection buffer containing the SA-APC and Eu-anti-PY antibodies.

- Reading: Measure the fluorescence emission at 615 nm and 655 nm on a compatible plate reader (e.g., a Discovery fluorescence plate reader) with excitation at 320 nm.

- Data Analysis: The HTRF signal is calculated from the ratio of the two emissions, and IC50 values are determined from dose-response curves of this compound.

Biological Context of Lck and this compound

To understand the application of this protocol, it's helpful to know the target's role.

- Lck in T-cell Signaling: Lck (Lymphocyte-specific protein tyrosine kinase) is a crucial cytoplasmic tyrosine kinase in T cells [4]. It initiates the T-cell receptor (TCR) signaling cascade by phosphorylating Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains of the TCR complex [5] [4] [6]. This action recruits and activates another kinase, ZAP-70, leading to a full downstream signaling cascade for T-cell activation [5] [6].

- Therapeutic Implications: By potently inhibiting Lck, this compound can suppress T-cell activation pathways. This mechanism is relevant for researching inflammatory diseases and certain cancers, such as T-cell acute lymphoblastic leukemia (T-ALL), where LCK signaling can drive uncontrolled cell proliferation [7].

The following diagram illustrates this key signaling pathway that this compound inhibits.

Diagram 1: this compound inhibits Lck, a central kinase in the early T-cell receptor signaling cascade.

Experimental Workflow Summary

This flowchart outlines the general experimental workflow based on the provided protocol.

Diagram 2: A generalized workflow for conducting the Lck kinase inhibition assay with this compound.

References

- 1. This compound | Src inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound - Potent Lck/Src Kinase Inhibitor [apexbt.com]

- 3. This compound (Synonyms: Dual LCK/SRC inhibitor) [medchemexpress.com]

- 4. Tyrosin-protein kinase Lck [en.wikipedia.org]

- 5. Predicting protein interactions of the kinase Lck critical to T ... [pmc.ncbi.nlm.nih.gov]

- 6. T Cell Receptor Signaling [cellsignal.com]

- 7. UNC119 regulates T-cell receptor signalling in primary T ... [life-science-alliance.org]

WH-4-023: Biochemical Profile & Key Quantitative Data

The table below summarizes the primary kinase targets and inhibitory concentrations (IC50) of WH-4-023, which is characterized as a potent and selective Lck/Src inhibitor [1] [2].

| Kinase Target | IC50 Value | Experimental Context | Key Selectivity Notes |

|---|---|---|---|

| Lck | 2 nM [1] [2] | In vitro kinase assay [1] | >300-fold selectivity against p38α and KDR [1]. |

| Src | 6 nM [1] [2] | In vitro kinase assay [1] | >300-fold selectivity against p38α and KDR [1]. |

| SIK1 | 10 nM [2] | In vitro kinase assay [2] | Member of the AMPK-related kinase subfamily [2]. |

| SIK2 | 22 nM [2] | In vitro kinase assay [2] | Member of the AMPK-related kinase subfamily [2]. |

| SIK3 | 60 nM [2] | In vitro kinase assay [2] | Member of the AMPK-related kinase subfamily [2]. |

Mechanism of Action in T Cell Inhibition

This compound exerts its effects by potently inhibiting key cytoplasmic tyrosine kinases in the Src family, most notably Lck and Src [1] [2]. In T cells, Lck is a critical upstream kinase that is rapidly activated following T cell receptor (TCR) engagement with an antigen [3] [4]. The activation of the TCR-Lck/Fyn axis is the initiating step for downstream signaling cascades, including the activation of ZAP-70, LAT, and PLC-γ1, leading to calcium release, metabolic reprogramming, and the activation of transcription factors like NFAT and AP-1 [3] [4]. By inhibiting Lck, this compound disrupts this essential Signal 1, thereby suppressing subsequent T cell activation, IL-2 secretion, and proliferation [1].

The following diagram illustrates this primary TCR signaling pathway and the point of inhibition by this compound.

Figure 1: this compound inhibits TCR signaling by targeting Lck. The diagram shows the key steps in T cell activation initiated by the TCR-pMHC interaction. This compound (green) directly inhibits the kinase Lck (red), thereby disrupting the entire downstream signaling cascade that leads to IL-2 secretion and T cell proliferation.

Detailed Protocol: Inhibiting Anti-CD3/CD28-Induced IL-2 Secretion in Human T Cells

This protocol is adapted from the cell-based assay described for this compound, which tests the potency of TCR and CD28 signaling pathway inhibitors in human T cells [1].

Reagent Preparation

- This compound Stock Solution: Dissolve this compound in DMSO to a typical stock concentration of 10 mM. Aliquot and store at -80°C [1] [2].

- Working Solutions: Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., in the nanomolar to micromolar range). Include a vehicle control (DMSO at the same final concentration as in treated samples).

- T Cell Medium: Use appropriate tissue culture medium, such as RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin.

- Stimulation Plate: Prepare a 96-well tissue culture plate by coating it with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash with PBS before use. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells in medium.

T Cell Isolation and Seeding

- Isolate human T cells from peripheral blood lymphocytes (PBMCs) of healthy donors using a standard Ficoll density gradient centrifugation.

- Purify T cells from PBMCs using a negative selection magnetic bead kit per the manufacturer's instructions.

- Count the cells and resuspend them in pre-warmed T cell medium.

- Seed the purified T cells into the pre-coated 96-well plate at a density of 1×10⁵ cells per well in a total volume of 200 µL [1].

Compound Treatment and Stimulation

- Pre-incubate the seeded T cells with the prepared working solutions of this compound or vehicle control for 1-2 hours.

- Place the plate in a 37°C incubator with 5% CO₂ for approximately 20 hours to allow for stimulation and cytokine secretion [1].

Data Collection and Analysis

- IL-2 Quantification: After the incubation, centrifuge the plate and carefully collect the supernatant from each well. Quantify the amount of secreted IL-2 using a commercial human IL-2 ELISA kit according to the manufacturer's instructions.

- Proliferation Assay (Optional): To the remaining cells in the wells, add ³H-thymidine and incubate overnight. Harvest the cells onto glass fiber filters and measure ³H-thymidine incorporation using a liquid scintillation counter as a measure of T cell proliferation [1].

- Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Use non-linear regression analysis to determine the IC50 value of this compound for inhibiting IL-2 secretion and/or proliferation.

Application Notes for Researchers

- Specificity Validation: The effects of this compound are specifically mediated through the TCR/CD28 pathway. As a control, stimulate T cells with a combination of phorbol myristate acetate (PMA) and ionomycin, which activates T cells downstream of the TCR. This compound should not inhibit IL-2 secretion induced by PMA/ionomycin [1].

- Solubility Considerations: this compound is soluble in DMSO (≥ 46.8 mg/mL) and ethanol (6 mg/mL). For ethanol, heating is recommended to aid dissolution. Freshly prepare working solutions on the day of the experiment [2].

- Functional Outcome: The inhibition of proximal Lck kinase activity by this compound directly translates to the functional outcome of reduced IL-2 secretion and proliferation, providing a robust and quantifiable readout for its efficacy [1].

References

- 1. - WH - 4 | Src | TargetMol 023 [targetmol.com]

- 2. - WH - 4 | CAS:837422-57-8 | Lck/Src 023 , potent and selective inhibitor [biocrick.com]

- 3. Deciphering the deterministic role of TCR signaling in T ... [frontiersin.org]

- 4. Molecular insights into T cell development, activation and ... [spandidos-publications.com]

WH-4-023: Application Notes and Protocols

Introduction to WH-4-023

This compound (also known as KIN112 or Dual LCK/SRC inhibitor) is a potent and orally active inhibitor of the tyrosine kinases Lck and Src, with half-maximal inhibitory concentration (IC₅₀) values of 2 nM and 6 nM, respectively, in cell-free assays [1] [2]. It also potently inhibits Salt-Inducible Kinases (SIK1, SIK2, and SIK3) with IC₅₀ values of 10 nM, 22 nM, and 60 nM, respectively [3] [1]. Its mechanism of action involves targeting kinases that possess a threonine residue at the gatekeeper site [3]. A key feature of this compound is its high selectivity, exhibiting more than 300-fold selectivity against kinases such as p38α and KDR (VEGFR-2) [1] [2]. This profile makes it a valuable chemical tool for studying T-cell receptor signaling and inflammatory pathways [3] [1].

Physical Properties and Formulation

Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 837422-57-8 [3] [4] [2] |

| Molecular Formula | C₃₂H₃₆N₆O₄ [3] [4] |

| Molecular Weight | 568.67 g/mol [3] [4] [2] |

| Appearance | White to off-white solid powder [3] [2] |

| Storage | Desiccate at -20°C (powder); -80°C for solutions [3] [4] |

Solubility and Stock Solution Preparation

Prepare stock solutions immediately before use or store appropriately for short-term use.

Solubility Data

| Solvent | Solubility | Notes |

|---|---|---|

| DMSO | ≥ 46.8 mg/mL (82.30 mM) [3] | Recommended for primary stock. Sonication is recommended to aid dissolution [3] [4]. |

| Ethanol | 6 mg/mL (10.55 mM) [4] | Heating is recommended [4]. |

Stock Solution Preparation Table

This table provides a guide for preparing common stock concentrations.

| Desired Concentration | Amount of this compound to Dissolve | Volume of Solvent |

|---|---|---|

| 10 mM | 5.69 mg | 1 mL DMSO |

| 50 mM | 28.43 mg | 1 mL DMSO |

Protocol:

- Weigh the appropriate mass of this compound powder.

- Transfer the compound to an appropriate vial.

- Add the calculated volume of solvent.

- Mix thoroughly by vortexing. Sonication is recommended to ensure complete dissolution, especially for higher concentrations [3] [4].

- Aliquot the stock solution to avoid repeated freeze-thaw cycles.

- Store aliquots at -80°C for long-term storage (up to 1-2 years) or at -20°C for shorter periods (up to 1 year) [4] [2].

Biological Activity and In Vitro Protocols

Key Biological Activities

This compound has been characterized in various cellular models:

- Inhibition of T-cell Signaling: It inhibits anti-CD3 and anti-CD28 antibody-induced IL-2 secretion and T-cell proliferation in purified human T cells [4] [2].

- Anti-inflammatory Effects: By inhibiting SIKs, this compound can promote the production of the anti-inflammatory cytokine IL-10 and suppress proinflammatory cytokine secretion in macrophages [3].

- Support for Stem Cell Culture: When used in combination with other inhibitors (PD 0325901, CHIR 99021, and SB 590885), it supports the self-renewal of naive human embryonic stem cells (hESCs) [3] [1].

Growth Inhibition Assay (Cell Viability)

The following table summarizes the sensitivity of various human cancer cell lines to this compound, as measured by growth inhibition assays [1].

| Cell Line | Origin | IC₅₀ (μM) |

|---|---|---|

| LAMA-84 | Chronic Myelogenous Leukemia | 0.0000038 |

| EoL-1-cell | Eosinophilic Leukemia | 0.0000095 |

| MEG-01 | Megakaryoblastic Leukemia | 0.0000163 |

| K-562 | Chronic Myelogenous Leukemia | 0.0001617 |

| BV-173 | Primary Blast Crisis Chronic Myelogenous Leukemia | 0.0005143 |

| A498 | Renal Cancer | 0.18945 |

| TK10 | Renal Cancer | 1.08418 |

Protocol:

- Cell Seeding: Plate cells in 96-well tissue culture plates at a density of 1x10⁵ cells/well in complete medium [4] [2].

- Compound Treatment: Pre-incubate cells with or without this compound. The compound is typically diluted from a DMSO stock into the culture medium. Include a vehicle control (e.g., 0.1% DMSO).

- Stimulation (if applicable): For T-cell assays, stimulate cells with a combination of anti-CD3 and anti-CD28 antibodies [4] [2].

- Incubation: Culture cells for approximately 20 hours at 37°C in 5% CO₂ [4] [2].

- Analysis:

Experimental Workflow and Signaling Pathways

The following diagram illustrates the experimental workflow for using this compound in a T-cell signaling assay.

Diagram 1: Workflow for T-cell Signaling Assay using this compound.

The diagram below summarizes the primary molecular targets of this compound and their downstream biological consequences.

Diagram 2: Key Targets and Biological Effects of this compound.

Key Considerations for Researchers

- Solution Stability: Always prepare stock solutions fresh when possible. If storage is necessary, store at -80°C in sealed aliquots to maintain stability and prevent absorption of moisture (DMSO is hygroscopic) [3] [4] [2].

- In Vivo Formulation: For animal studies, this compound can be formulated in vivo using, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solution should be prepared freshly and used on the same day [2].

- Dilution Control: When adding this compound to cell culture, ensure the final concentration of DMSO is kept low (typically ≤0.1-0.5%) to avoid solvent toxicity. A vehicle control with the same DMSO concentration is essential.

- Target Specificity: While this compound is selective, researchers should be aware it can inhibit other kinases with a Thr residue at the gatekeeper position (e.g., some FGF and Ephrin receptors, BTK). Always include appropriate controls to confirm on-target effects [3].

References

Cellular Sources of IL-10 Production

IL-10 is a pleiotropic anti-inflammatory cytokine produced by a wide variety of immune cells. The table below summarizes the primary cytokine-producing cells as identified in the literature [1] [2] [3].

| Cell Type | Specific Examples |

|---|---|

| Myeloid Cells | Monocytes, Macrophages, Dendritic Cells, Granulocytes, Neutrophils |

| Lymphoid Cells | Regulatory T cells (Tregs), T helper cells, CD4+ T cells, CD4- T cells, Regulatory B cells, Natural Killer (NK) cells, Natural Killer T (NKT) cells, gamma delta T cells, Group 3 Innate Lymphoid Cells (ILC3s) |

| Other Cells | Keratinocytes, Airway epithelial cells, Endothelial cells, Fibroblasts |

Assay Protocols & Experimental Methodologies

Here are detailed protocols for measuring IL-10 production in different contexts, from whole blood to isolated cells.

Intracellular IL-10 Staining in Human Whole Blood

This protocol, adapted from a 2021 study on septic shock patients, allows for the characterization of IL-10 producing leukocytes directly in whole blood, preserving the physiological environment [2].

- 1. Sample Collection: Collect peripheral blood in heparin-coated tubes.

- 2. Cell Stimulation:

- For Monocytes: Add 100 µL of whole blood directly to a stimulation tube pre-coated with Lipopolysaccharide (LPS) and Brefeldin A. Use an empty tube as a control.

- For Lymphocytes: Add 100 µL of whole blood to a stimulation tube pre-coated with PMA (Phorbol 12-Myristate-13-Acetate) and Ionomycin, also containing Brefeldin A. Use an empty tube as a control.

- 3. Incubation: Incubate both sets of tubes for 3 hours at 37°C.

- 4. Cell Surface Staining: After incubation, label cells with surface antibodies.

- Monocyte Panel: Anti-CD14, CD16, HLA-DR, CD45.

- Lymphocyte Panel: Anti-CD3, CD4, CD19, CD45.

- 5. Permeabilization and Intracellular Staining: Wash samples with PBS and treat with a permeabilization reagent. Then, stain for intracellular cytokines using PE-labeled anti-IL-10 and appropriate isotype controls.

- 6. Data Acquisition and Analysis: Acquire data on a flow cytometer calibrated with standard beads. Use forward and side scatter to gate on single cells and identify different leukocyte populations for analysis of IL-10 production.

IL-10 Induction and Measurement in Dendritic Cells

This method details the induction of IL-10 in a mouse-derived thermosensitive dendritic cell line (tsDC) using lactic acid bacteria, as per a 2025 study [4].

- 1. Cell Culture: Culture tsDCs in Iscove's Medium supplemented with 5% fetal bovine serum and antibiotics at 33°C in 9% CO2.

- 2. Stimulation and Assay: Plate tsDCs in 96-well plates at a density of 1.0 × 10^5 cells/well. Stimulate the cells with the desired inducer (e.g., heat-treated Lactiplantibacillus plantarum OLL2712, TLR2 agonists like Pam3CSK4, or LTA) for 24 hours.

- 3. Cytokine Measurement: Collect the cell culture supernatant after 24 hours. Measure the concentration of IL-10 using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Isolation and Expansion of Human CD4+IL-10+ T Cells

This protocol provides a method for isolating and expanding pure populations of human IL-10-secreting T cells from peripheral blood for functional studies [5].

- 1. PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from donor blood via density centrifugation on Histopaque-1077.

- 2. T Cell Stimulation: Resuspend PBMCs in culture media and stimulate them with a T-cell activator (e.g., CytoStim) for 16 hours at 37°C.

- 3. IL-10 Secretion Assay:

- Purify CD4+ T cells by negative selection.

- Perform an IL-10 secretion assay. This involves capturing secreted IL-10 on the cell surface with a catch reagent, followed by staining with a PE-labeled detection antibody.

- Stain cells with a viability dye (e.g., 7-AAD).

- 4. Cell Sorting: Use a fluorescence-activated cell sorter (FACS) to isolate live (7-AAD-) and IL-10 secreting (IL-10+) CD4+ T cells. IL-10- cells can be collected as a control population.

- 5. T Cell Expansion: Expand the isolated CD4+IL-10+ T cells by stimulating them with either:

- Antigen-specific method: Antigen (e.g., PPD at 50 µg/mL) and irradiated PBMCs as antigen-presenting cells (APCs).

- Polyclonal method: Anti-CD3/CD28 Dynabeads.

- Culture in the presence of recombinant human IL-2 (60 U/mL) and IL-15 (10 ng/mL). Split cells and supplement with cytokines as needed for 10-14 days.

IL-10 Signaling Pathway

IL-10 mediates its anti-inflammatory effects by binding to a specific cell surface receptor complex, triggering a well-defined intracellular signaling cascade [1] [3]. The diagram below illustrates this pathway.

- Diagram Title: IL-10 Receptor JAK-STAT Signaling Pathway

The IL-10 homodimer binds to a tetrameric receptor complex composed of two IL-10Rα and two IL-10Rβ chains [1]. This binding brings the receptor-associated tyrosine kinases JAK1 (bound to IL-10Rα) and Tyk2 (bound to IL-10Rβ) into close proximity, leading to their trans-activation [3]. The activated kinases then phosphorylate the transcription factor STAT3. Phosphorylated STAT3 forms homodimers that translocate to the nucleus, where they bind to specific promoter elements and drive the transcription of genes responsible for IL-10's anti-inflammatory effects [1] [3].

Key Experimental Considerations

When designing your IL-10 production assays, please keep the following points in mind:

- Stimulus Selection: The choice of stimulus (e.g., LPS for innate cells, PMA/Ionomycin for T cells, or specific bacterial strains) is critical, as different pathways can induce IL-10 [2] [4].

- Inclusion of Brefeldin A: For intracellular cytokine staining, the use of a protein transport inhibitor like Brefeldin A is essential to prevent cytokine secretion and allow for intracellular accumulation [2].

- Appropriate Controls: Always include unstimulated controls and isotype controls for flow cytometry to accurately gate positive populations and determine background signal [2].

- Cell Viability: Protocols involving cell sorting and expansion should include steps to exclude dead cells, as they can non-specifically bind antibodies and affect purity [5].

References

- 1. A network map of Interleukin-10 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Circulating IL-10-Producing Cells in ... [frontiersin.org]

- 3. IL-10 Cytokine Family Signaling Pathway [rndsystems.com]

- 4. Regulation of IL - 10 in dendritic cells is controlled by the... production [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of human interleukin-10 ... - PMC [pmc.ncbi.nlm.nih.gov]

Macrophage Polarization: Core Protocols and Functional Characterization

References

- 1. Macrophages in immunoregulation and therapeutics [nature.com]

- 2. Editorial: Exploring the molecular mechanisms that ... [frontiersin.org]

- 3. An optimized Protocol for Human M2 Macrophages using M ... [pmc.ncbi.nlm.nih.gov]

- 4. Major pathways involved in macrophage polarization ... [frontiersin.org]

- 5. Signaling pathways in macrophages: molecular mechanisms ... [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive High-Efficiency Protocol for Isolation, ... [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the regulation of macrophage polarization by ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for WH-4-023: A Potent Dual Lck/Src Kinase Inhibitor

Introduction and Compound Profile

WH-4-023 is a potent, selective, and orally bioactive inhibitor of Src family kinases with significant potential for anti-inflammatory and anticancer applications. This small molecule therapeutic candidate demonstrates exceptional potency against lymphocyte-specific protein tyrosine kinase (Lck) and cellular sarcoma kinase (Src), with half-maximal inhibitory concentration (IC₅₀) values of 2 nM and 6 nM, respectively, in cell-free assays. First reported in the Journal of Medicinal Chemistry in 2006, this compound has since become a valuable research tool for investigating T-cell receptor signaling, cancer pathogenesis, and stem cell biology [1] [2].

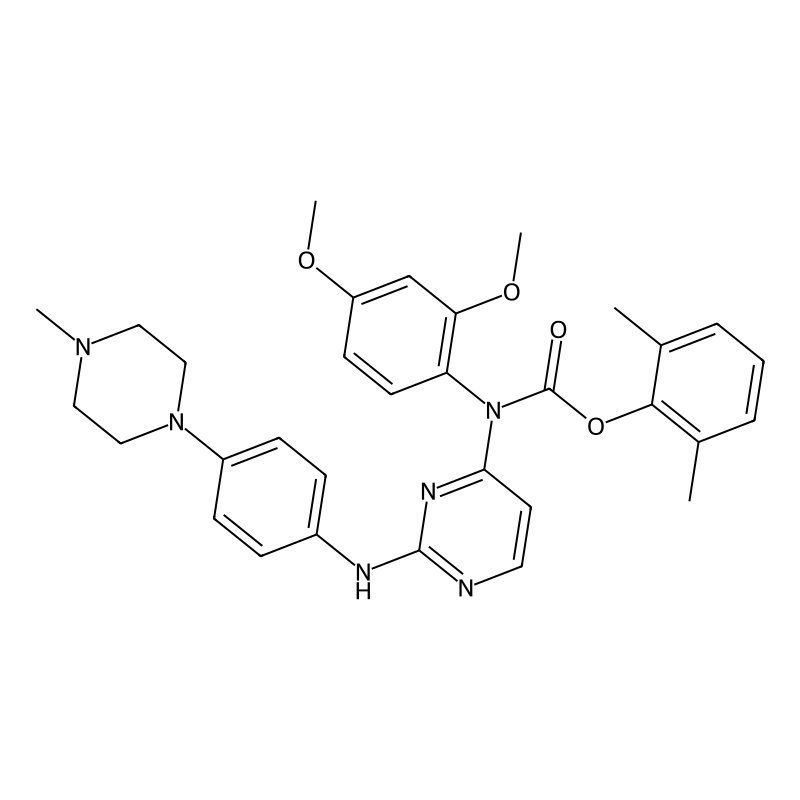

The compound, chemically described as N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]carbamic acid (2,6-dimethylphenyl) ester, belongs to the 2-aminopyrimidine carbamate class of kinase inhibitors. With a molecular formula of C₃₂H₃₆N₆O₄ and a molecular weight of 568.67 g/mol, this compound exhibits optimal physicochemical properties for biological research, including sufficient solubility in dimethyl sulfoxide (DMSO) (12-60 mg/mL) and ethanol (6 mg/mL) for in vitro applications [3] [2]. Beyond its primary activity against Lck and Src, this compound also demonstrates potent inhibition of salt-inducible kinases (SIK), with IC₅₀ values of 10 nM, 22 nM, and 60 nM for SIK1, SIK2, and SIK3, respectively, while showing remarkable selectivity (>300-fold) against unrelated kinases such as p38α and kinase insert domain receptor (KDR) [1] [4].

Biological Activity and Mechanism of Action

Primary Kinase Inhibition

This compound functions through competitive inhibition at the ATP-binding site of Src family kinases, particularly targeting Lck and Src with nanomolar potency. The signaling pathways affected by this compound inhibition and their downstream biological consequences are summarized below:

The specificity profile of this compound is particularly notable, as it demonstrates minimal activity against p38α and KDR even at much higher concentrations, making it a valuable tool for dissecting specific kinase-driven pathways without confounding off-target effects [1] [5]. This selective inhibition profile has enabled researchers to utilize this compound in complex biological systems where multiple signaling pathways operate concurrently.

Downstream Biological Effects

The inhibition of Lck and Src by this compound produces profound immunomodulatory effects, particularly in T-cell mediated immune responses. In purified human T-cells, this compound effectively suppresses interleukin-2 (IL-2) secretion and T-cell proliferation induced by anti-CD3 and anti-CD28 antibody stimulation [5]. This immunomodulatory activity extends to inflammatory settings, where this compound increases lipopolysaccharide (LPS)-stimulated IL-10 production while simultaneously suppressing proinflammatory cytokine secretion [3]. The compound's ability to modulate immune responses has prompted investigation into its potential applications for autoimmune diseases and inflammation-mediated tissue damage.

In cancer research, this compound has demonstrated potent antiproliferative effects across diverse human cancer cell lines. Notably, the compound shows exceptional activity against certain leukemia models, with IC₅₀ values of 3.8 nM in LAMA-84 cells and 9.5 nM in EoL-1 cells [4]. Solid tumor models also respond to this compound treatment, though generally requiring higher concentrations, with IC₅₀ values ranging from 20-950 nM across various cancer types including lung, renal, and esophageal carcinomas [4]. This differential sensitivity highlights the compound's potential therapeutic window and suggests particular relevance for hematopoietic malignancies.

Reconstitution Protocols and Formulation

Stock Solution Preparation

Proper reconstitution of this compound is critical for maintaining compound stability and ensuring experimental reproducibility. The following protocols detail the preparation of stock solutions suitable for various research applications:

Table 1: this compound Stock Solution Preparation Guide

| Solvent | Max Concentration | Preparation Method | Storage Conditions |

|---|---|---|---|

| DMSO | 12-60 mg/mL (21.1-105.5 mM) | Dissolve directly with gentle vortexing or brief sonication | -20°C for 1 month; -80°C for 6 months [3] [2] |

| Ethanol | 6 mg/mL (10.55 mM) | Dissolve with gentle heating (37-40°C) if needed | -20°C for 1 month; avoid repeated freeze-thaw cycles [3] [5] |

| Water | <1 mg/mL (Practically insoluble) | Not recommended for stock solutions | N/A [3] |

For routine in vitro applications, preparation of a 10 mM stock solution in DMSO is recommended. This can be achieved by dissolving 5.69 mg of this compound in 1 mL of anhydrous DMSO, followed by brief vortexing for 30-60 seconds until a clear solution is obtained. If incomplete dissolution is observed, brief sonication (10-15 seconds in a water bath sonicator) may be employed. Aliquoting the stock solution into small, single-use volumes is strongly advised to minimize freeze-thaw cycles and maintain compound integrity [3] [6].

In Vivo Formulation

For animal studies, this compound can be formulated for oral administration using two primary approaches:

Formulation 1 (Aqueous-based): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline. Sequentially add 100 μL of 7.7 mg/mL DMSO stock solution to 400 μL PEG300 and mix evenly; add 50 μL Tween-80 and mix; finally add 450 μL saline to adjust to 1 mL final volume. This formulation yields a clear solution at ≥0.77 mg/mL (1.35 mM) [3] [6].

Formulation 2 (Oil-based): 10% DMSO + 90% corn oil. Add 100 μL of 7.7 mg/mL DMSO stock solution to 900 μL corn oil and mix thoroughly. This formulation is preferred for longer-term dosing regimens exceeding two weeks [3] [6].

Both formulations maintain this compound stability and provide consistent oral bioavailability, supporting the compound's demonstrated in vivo efficacy in inflammation models [3] [5].

In Vitro Applications and Protocols

Kinase Inhibition Assays

The enzymatic activity of this compound against Lck can be quantified using a homogeneous time-resolved fluorescence (HTRF) kinase assay as originally described by Martin et al. (2006) [5] [2]:

- Assay Principle: ATP-dependent phosphorylation of a biotinylated gastrin peptide substrate by recombinant Lck kinase domain (GST-fusion, amino acids 225-509)

- Reaction Conditions: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA

- Kinase Concentration: 250 pM Lck

- Substrate/ATP: 1.2 μM biotinylated gastrin peptide, 0.5 μM ATP (Km,app = 0.6 ± 0.1 μM)

- Inhibition Testing: Pre-incubate this compound (typically 0.1-100 nM) with kinase for 10 minutes before initiating reaction with ATP/substrate

- Detection: Quench with 160 μL detection reagent containing streptavidin-allophycocyanin (0.0004 mg/mL) and europiated anti-phosphotyrosine antibody (0.025 nM)

- Reading: Fluorescence measurement with excitation at 320 nm, emission at 615 nm and 655 nm

This highly sensitive assay enables precise determination of IC₅₀ values and facilitates structure-activity relationship studies [5]. For screening purposes, this compound is typically tested at 10 μM initial concentration followed by dose-response analysis.

Cellular Activity Assessment

The cellular potency of this compound in T-cell signaling inhibition can be evaluated using the following protocol adapted from Martin et al. (2006) [5] [2]:

- T-cell Purification: Isolate human T-cells from peripheral blood lymphocytes (hPBL) using negative selection

- Compound Treatment: Pre-incubate T-cells (1×10⁵ cells/well in 96-well plates) with this compound (0.1-1000 nM) for 30-60 minutes

- Stimulation: Activate cells with anti-CD3 and anti-CD28 antibodies (typically 1 μg/mL each)

- Incubation: Culture for approximately 20 hours at 37°C in 5% CO₂

- IL-2 Quantification: Measure secreted IL-2 in supernatants by ELISA

- Proliferation Assessment: Pulse cells with ³H-thymidine overnight, harvest onto glass fiber filters, and quantify incorporation by scintillation counting

- Control Stimulation: Include PMA and calcium ionophore as alternative T-cell activation controls

This comprehensive approach allows simultaneous assessment of both early signaling events (IL-2 production) and downstream functional responses (proliferation) [5].

Table 2: Cellular Activity Profile of this compound Across Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (μM) | Assay Type |

|---|---|---|---|

| LAMA-84 | Chronic myelogenous leukemia | 0.0000038 | Growth inhibition [4] |

| EoL-1 | Eosinophilic leukemia | 0.0000095 | Growth inhibition [4] |

| K-562 | Chronic myelogenous leukemia | 0.0001617 | Growth inhibition [4] |

| NCI-SNU-16 | Gastric carcinoma | 0.01572 | Growth inhibition [4] |

| A498 | Renal carcinoma | 0.18945 | Growth inhibition [4] |

| TE-8 | Esophageal carcinoma | 0.23924 | Growth inhibition [4] |

Stem Cell Research Applications

Naive Human Pluripotent Stem Cell Culture

This compound has emerged as a critical component in the defined culture conditions for supporting self-renewal of naive human embryonic stem cells (hESCs). When combined with other small molecule inhibitors (PD 0325901, CHIR 99021, and SB 590885), this compound facilitates the maintenance of ground state pluripotency by modulating signaling pathways that promote differentiation [1] [7]. The experimental workflow for implementing this compound in naive hESC culture is outlined below:

The inclusion of this compound at 0.5-1 μM concentration in naive hESC media formulations significantly improves the stability of the pluripotent state by inhibiting differentiation-promoting signals while preserving self-renewal capacity [1]. This application leverages this compound's activity against SIK family kinases, which have been implicated in regulating stem cell fate decisions.

Protocol for Naive hESC Maintenance

- Base Medium: Prepare mTeSR Plus or equivalent defined medium

- Inhibitor Cocktail: Supplement with this compound (0.5-1 μM), PD 0325901 (0.5-1 μM), CHIR 99021 (3 μM), and SB 590885 (0.5-1 μM)

- Cell Seeding: Plate primed hESCs as single cells at 25,000-50,000 cells/cm² on Matrigel or Laminin-521-coated plates

- Culture Conditions: Maintain at 37°C, 5% O₂, 7% CO₂ (hypoxic conditions preferred for naive state)

- Medium Change: Replace medium daily with freshly prepared inhibitor cocktails

- Passaging: Dissociate with Accutase every 5-7 days at 70-80% confluence

- Characterization: Assess naive markers (KLF4, TFCP2L1, DPPA3) by immunostaining or RT-qPCR

This protocol enables robust maintenance of naive pluripotency over multiple passages while minimizing spontaneous differentiation [1] [7].

Technical Specifications and Physicochemical Properties

Table 3: Comprehensive Physicochemical Profile of this compound

| Property | Specification | Experimental Details |

|---|---|---|

| Molecular Formula | C₃₂H₃₆N₆O₄ | Confirmed by mass spectrometry [3] |

| Molecular Weight | 568.67 g/mol | Exact mass: 568.279 [3] |

| CAS Number | 837422-57-8 | Unique chemical identifier [3] |

| Purity | ≥98-99.87% | HPLC analysis [3] [6] [4] |

| Appearance | White to off-white solid | Crystalline powder [3] [2] |

| Density | 1.2±0.1 g/cm³ | Predicted value [3] |

| Boiling Point | 743.2±70.0°C | At 760 mmHg [3] |

| Flash Point | 403.3±35.7°C | [3] |

| Vapor Pressure | 0.0±2.5 mmHg | At 25°C [3] |

| LogP | 3.42 | Partition coefficient [3] |

| Hydrogen Bond Donors | 1 | Structural count [3] |

| Hydrogen Bond Acceptors | 9 | Structural count [3] |

| Rotatable Bonds | 9 | Structural count [3] |

| Heavy Atom Count | 42 | Structural count [3] |

| Stability | Stable for 2 years as powder | Store at -20°C, protected from light [2] |

Quality Control and Storage

Storage Recommendations

Proper storage of this compound is essential for maintaining long-term stability and experimental reproducibility:

- Powder Form: Store desiccated at -20°C; stable for 3 years under these conditions [3] [2]

- DMSO Stock Solutions: Store at -20°C for up to 1 month; -80°C for up to 6 months [3]

- In Vivo Formulations: Prepare fresh on day of use; do not store for more than 24 hours [6]

- Shipping: Stable at ambient temperature for several days during transit [3]

Quality Assessment

Routine quality control of this compound should include:

- Purity Analysis: HPLC verification (typically ≥98%) [3] [4]

- Solubility Confirmation: Clear solution at stated concentrations in DMSO

- Bioactivity Validation: Periodic testing in control kinase or cellular assays

Troubleshooting and Technical Notes

- Precipitation Issues: If compound precipitates from solution, warm to 37°C with gentle vortexing; avoid excessive heating

- Variable Cellular Responses: Ensure consistent cell passage number and culture conditions; primary T-cell donors may show inherent variability

- In Vivo Formulation Stability: If precipitation occurs in aqueous formulations, increase PEG300 content incrementally (up to 50%)

- Enzymatic Assay Variability: Use fresh ATP solutions and maintain consistent kinase storage conditions

References

- 1. This compound | Src Kinases [tocris.com]

- 2. This compound | Src family kinase inhibitor [focusbiomolecules.com]

- 3. - WH - 4 | Src inhibitor | Lck Inhibitor | dual Lck/Src inhibitor 023 [invivochem.com]

- 4. This compound | Src inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. - WH - 4 | Src | TargetMol 023 [targetmol.com]

- 6. This compound (Synonyms: Dual LCK/SRC inhibitor) [medchemexpress.com]

- 7. This compound [cellgs.com]

Solubility and Preparation of WH-4-023

The table below summarizes the key physical properties and solubility data for WH-4-023 from multiple supplier specifications.

| Property | Specification | Citation |

|---|---|---|

| Molecular Weight | 568.67 g/mol | [1] [2] [3] |

| Purity | Typically ≥98% to >99% | [1] [4] [5] |

| Solubility in DMSO | 100 mM (56.9 mg/mL); 25 mg/mL (43.96 mM) | [1] [2] [6] |

| Solubility in Ethanol | ~6 mg/mL (10.55 mM); requires gentle warming and sonication | [3] [7] |

| Solubility in Water | Insoluble or slightly soluble (<1 mg/mL) | [3] [7] |

Preparing Stock Solutions

For preparing stock solutions, here are the standard protocols based on the solubility data:

Standard DMSO Stock Solution (10-100 mM)

Ethanol Stock Solution (~10 mM)

Working Solutions for Cell-Based Assays

- It is crucial to dilute the DMSO stock solution into the aqueous cell culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid cytotoxicity. [7]

In Vivo Formulation (Example)

- One referenced protocol suggests a formulation of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. [2]

- For example, to prepare 1 mL of a 0.77 mg/mL working solution:

- Add 100 µL of a 7.7 mg/mL DMSO stock solution to 400 µL PEG300 and mix.

- Add 50 µL Tween-80 and mix.

- Add 450 µL Saline to a final volume of 1 mL. [2]

Experimental Protocols and Biological Context

To ensure your experiments are reproducible, here are detailed methodologies for key assays involving this compound.

Kinase Inhibition Assay (Lck)

This protocol is adapted from the original research that established the potency of this compound. [3] [7]

- Objective: To determine the IC50 of this compound against Lck kinase in a cell-free system.

- Key Reagents:

- Enzyme: Lck (GST-kinase domain fusion, 250 pM final concentration).

- Substrate: Biotinylated gastrin peptide (1.2 µM final concentration).

- Cofactor: ATP (0.5 µM final concentration).

- Buffer: 50 mM HEPES (pH=7.5), 50 mM NaCl, 20 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.05% BSA.

- Detection Method:

- The assay is quenched with a detection reagent.

- Phosphorylation is detected using a homogeneous time-resolved fluorescence (HTRF) readout with Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

- The plate is read with excitation at 320 nm and emission at 615 nm and 655 nm. [3] [7]

This experimental workflow can be visualized as follows:

Cell-Based Assay (T-cell IL-2 Secretion)

This protocol describes how this compound is used in a cellular context to study T-cell receptor signaling. [7]

- Objective: To test the potency of this compound in inhibiting TCR/CD28-mediated IL-2 secretion in human T-cells.

- Cell Culture:

- Purify T-cells from human peripheral blood lymphocytes (hPBL).

- Pre-incubate cells (1×10^5 cells/well) with or without this compound.

- Stimulate cells with a combination of anti-CD3 and anti-CD28 antibodies.

- Culture for ~20 hours at 37°C in 5% CO2.

- Analysis:

- Quantify secreted IL-2 in the supernatant by ELISA.

- (Optional) Assess proliferation by pulsing cells with ³H-thymidine overnight. [7]

Troubleshooting Common Issues

Unexpectedly low solubility or precipitate in aqueous buffer:

- Cause: this compound has very low water solubility. Precipitates can form if the stock solution is added too abruptly to the aqueous medium or if the final concentration is too high.

- Solution: Ensure the DMSO stock solution is clear before use. When diluting, add the stock dropwise to the warm buffer or medium while vortexing gently. Do not exceed the solubility limits outlined above.

Loss of activity in cell-based assays:

- Cause: Improper storage can lead to compound degradation. This compound should be stored as recommended.

- Solution:

Biological Pathways and Applications

To better design your experiments, it is helpful to understand the primary kinase targets of this compound and the biological pathways it affects.

- Primary Targets: this compound is a potent and selective dual inhibitor of Lck and Src kinases, with IC50 values of 2 nM and 6 nM, respectively. It exhibits over 300-fold selectivity against kinases like p38α and KDR. [1] [3] [5]

- Secondary Targets: It also potently inhibits Salt-Inducible Kinases (SIKs), with IC50 values of 10 nM, 22 nM, and 60 nM for SIK1, SIK2, and SIK3, respectively. [1] [3]

- Key Applications in Research:

- T-cell Signaling Studies: Due to its potent inhibition of Lck, a key kinase in the TCR signaling pathway, it is used to study T-cell activation, IL-2 secretion, and proliferation. [7]

- Macrophage Polarization: Inhibition of SIKs by this compound can control the interconversion of classically activated and regulatory macrophages, boosting IL-10 production and suppressing pro-inflammatory cytokines. [3]

- Maintaining Naive Pluripotency: In combination with other small molecules (PD 0325901, CHIR 99021, SB 590885), it supports the self-renewal of naive human embryonic stem cells (hESCs). [1] [4]

The following diagram summarizes the key signaling pathways modulated by this compound:

References